The Dawn of Oral Immunotherapy: A Technical Guide to the Discovery and Synthesis of Novel Small Molecule LAG-3 Ligands
The Dawn of Oral Immunotherapy: A Technical Guide to the Discovery and Synthesis of Novel Small Molecule LAG-3 Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clinical success of monoclonal antibodies targeting immune checkpoint proteins like PD-1 and CTLA-4 has revolutionized cancer treatment. However, these large molecule therapeutics are not without their limitations, including intravenous administration, high manufacturing costs, and the potential for immune-related adverse effects. The quest for orally bioavailable, small molecule immune checkpoint inhibitors represents the next frontier in immuno-oncology. Lymphocyte-activation gene 3 (LAG-3), a cell surface inhibitory receptor, has emerged as a highly promising target for the next generation of cancer immunotherapies. This technical guide provides an in-depth overview of the discovery and synthesis of novel small molecule LAG-3 ligands, detailing the key experimental protocols and presenting a consolidated view of the current landscape.
The LAG-3 Signaling Pathway
LAG-3 is a type I transmembrane protein expressed on activated T cells, natural killer (NK) cells, B cells, and plasmacytoid dendritic cells.[1] It negatively regulates T cell proliferation and activation, contributing to T cell exhaustion in the tumor microenvironment.[2][3][4] LAG-3 exerts its inhibitory function through binding to its primary ligands, Major Histocompatibility Complex (MHC) class II and Fibrinogen-like protein 1 (FGL1).[1][4] This interaction inhibits T-cell activation and cytokine secretion by indirectly blocking T-cell receptor (TCR) signaling.[1][2]
The intracellular domain of LAG-3 lacks the canonical ITIM or ITSM motifs found in other inhibitory receptors. Instead, it contains unique conserved motifs, including a "KIEELE" motif and an acidic glutamic acid-proline (EP) repetitive sequence, which are crucial for its inhibitory activity.[3] Upon ligand binding, LAG-3 is thought to associate with the CD3/TCR complex, leading to the inhibition of downstream signaling cascades, including the Akt and STAT5 pathways, ultimately dampening the anti-tumor immune response.[5]
Discovery of Small Molecule LAG-3 Ligands: A Workflow
The identification of potent and selective small molecule LAG-3 ligands requires a multi-faceted approach, beginning with high-throughput screening of large chemical libraries and culminating in rigorous biophysical and cell-based validation.
Quantitative Data Summary of Novel Small Molecule LAG-3 Ligands
The following tables summarize the reported binding affinities and inhibitory concentrations of recently discovered small molecule LAG-3 ligands. This data provides a comparative overview of the potency of these first-in-class compounds.
Table 1: Binding Affinity (KD) of Small Molecule LAG-3 Ligands
| Compound | Assay Method | KD (μM) | Reference |
| Compound 3 | Microscale Thermophoresis (MST) | low μM | [6] |
| Compound 3 | Surface Plasmon Resonance (SPR) | 8.57 ± 4.57 | |
| Compound 11 | Microscale Thermophoresis (MST) | sub-μM | [2] |
| Compound 25 | Microscale Thermophoresis (MST) | low μM | [6] |
| Compound 25 | Surface Plasmon Resonance (SPR) | 2.94 ± 1.12 | |
| LAG-3 Hit II | Microscale Thermophoresis (MST) | 4.32 ± 1.02 | [2] |
| LAG-3 Hit II | Surface Plasmon Resonance (SPR) | 2.97 ± 1.69 | [2] |
Table 2: Inhibitory Concentration (IC50/EC50) of Small Molecule LAG-3 Ligands
| Compound | Assay | Target Interaction | IC50/EC50 (μM) | Reference |
| SA-15-P | TR-FRET | LAG-3/MHCII | 4.21 ± 0.84 | [1] |
| SA-15-P | TR-FRET | LAG-3/FGL1 | 6.52 ± 0.47 | [1] |
| SA-15-P | Promega Cell-Based Assay | LAG-3/MHCII | 6.95 ± 1.05 | [1] |
| Compound 11 | Promega Cell-Based Assay | LAG-3/MHCII | 0.31 ± 0.09 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols employed in the discovery and characterization of small molecule LAG-3 ligands.
DNA-Encoded Library (DEL) Screening
DEL screening enables the rapid interrogation of billions of unique small molecules for binding to a target protein.[7]
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Principle: A vast library of small molecules, each covalently linked to a unique DNA barcode, is incubated with the target protein (LAG-3).[7][8][9][10] Non-binding molecules are washed away, and the DNA barcodes of the remaining binders are amplified by PCR and identified by high-throughput sequencing.[8][9]
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Protocol Outline:
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Target Immobilization: Biotinylated LAG-3 protein is immobilized on streptavidin-coated magnetic beads.
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Library Incubation: The immobilized LAG-3 is incubated with the DEL pool in a suitable binding buffer.
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Washing: A series of wash steps are performed to remove non-specific binders.
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Elution: Bound molecules are eluted from the beads, typically by heat denaturation.
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PCR Amplification & Sequencing: The eluted DNA barcodes are amplified by PCR and sequenced to identify enriched compounds.[8][9]
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening to identify molecules that disrupt protein-protein interactions.
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Principle: This assay measures the interaction between LAG-3 and its ligands (MHCII or FGL1). One binding partner is tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Small molecules that inhibit the interaction disrupt this energy transfer, leading to a decrease in the acceptor signal.
-
Protocol Outline (for LAG-3/FGL1): [11][12][13][14]
-
Reagent Preparation: Dilute biotinylated LAG-3, His-tagged FGL1, and test compounds in assay buffer.
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Incubation: Add FGL1-His, test compound/vehicle, and LAG-3-biotin to a microplate and incubate for 1 hour at room temperature.
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Detection: Add TR-FRET detection reagents (e.g., Tb-labeled anti-His antibody as donor and streptavidin-d2 as acceptor) and incubate for 1-2 hours at room temperature.
-
Signal Reading: Read the plate on a TR-FRET compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
Promega LAG-3/MHCII Blockade Bioassay
This is a cell-based assay that reflects the mechanism of action of biologics and small molecules designed to block the LAG-3/MHCII interaction.[15][16][17][18][19]
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Principle: The assay utilizes two engineered cell lines: LAG-3 Effector Cells (Jurkat T cells expressing human LAG-3 and an NFAT-luciferase reporter) and MHCII APC Cells (antigen-presenting cells).[19] Co-culture of these cells in the presence of a TCR activating antigen leads to TCR activation, which is inhibited by the LAG-3/MHCII interaction, resulting in a low luciferase signal.[18] Inhibitors of the LAG-3/MHCII interaction block this suppression, leading to a dose-dependent increase in luminescence.[18][19]
-
-
Plate MHCII APC Cells: Plate the MHCII APC cells in a 96-well plate.
-
Add TCR Activating Antigen: Add the TCR activating antigen to the wells.
-
Add Test Compounds: Add serial dilutions of the small molecule inhibitors.
-
Add LAG-3 Effector Cells: Add the LAG-3 Effector cells to initiate the co-culture.
-
Incubation: Incubate the plate for a defined period (e.g., 5-6 hours) at 37°C.
-
Luminescence Detection: Add a luciferase detection reagent (e.g., Bio-Glo™) and measure luminescence using a plate reader.
-
Microscale Thermophoresis (MST)
MST is a biophysical technique that measures the affinity of interactions in solution by detecting changes in molecular motion along a microscopic temperature gradient.[20][21][22]
-
Principle: The movement of a fluorescently labeled molecule (e.g., LAG-3) in a temperature gradient is altered upon binding to a ligand (small molecule).[22][23] This change in thermophoretic movement is used to determine the binding affinity (KD).[23]
-
Protocol Outline: [22]
-
Sample Preparation: Prepare a serial dilution of the unlabeled small molecule ligand. Mix each dilution with a constant concentration of fluorescently labeled LAG-3 protein.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a temperature gradient, and the fluorescence is monitored over time.
-
Data Analysis: The change in normalized fluorescence is plotted against the ligand concentration to generate a binding curve, from which the KD is calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[24][25][26]
-
Principle: One molecule (ligand, e.g., LAG-3) is immobilized on a sensor chip. A solution containing the other molecule (analyte, small molecule) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal.[24][25]
-
-
Ligand Immobilization: Covalently immobilize recombinant LAG-3 protein onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the small molecule inhibitor over the sensor surface.
-
Data Collection: Monitor the association of the small molecule during the injection and its dissociation after the injection ends.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement of a compound within a cellular environment.[27][28][29][30]
-
Principle: The thermal stability of a protein is often altered upon ligand binding.[28][29] In CETSA, cells are treated with a compound and then heated.[27][28] Ligand-bound proteins are stabilized against heat-induced denaturation and aggregation.[27][30] The amount of soluble protein remaining after heating is quantified to assess target engagement.[27][30]
-
-
Cell Treatment: Treat intact cells with the small molecule inhibitor or vehicle control.
-
Heat Challenge: Aliquot the cell suspension and heat to a range of temperatures (for a melt curve) or a single temperature (for isothermal dose-response).[28]
-
Cell Lysis: Lyse the cells, often by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysate to pellet aggregated proteins.
-
Quantification: Quantify the amount of soluble LAG-3 in the supernatant, typically by Western blot or other immunoassays.
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Synthesis of Novel Small Molecule LAG-3 Ligands
The development of synthetic routes to produce novel small molecule LAG-3 ligands is a critical component of the drug discovery process. While specific synthetic details are often proprietary, published literature provides insights into the general approaches. For instance, the synthesis of a series of potent LAG-3 inhibitors, including "compound 11," has been described.[2] The general synthetic scheme involves the coupling of a core scaffold with various aromatic primary amines to explore the structure-activity relationship (SAR).
References
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- 22. youtube.com [youtube.com]
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- 24. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
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